molecular formula C11H14O2 B7814320 1-(4-Ethoxy-3-methylphenyl)ethanone CAS No. 105321-57-1

1-(4-Ethoxy-3-methylphenyl)ethanone

Cat. No.: B7814320
CAS No.: 105321-57-1
M. Wt: 178.23 g/mol
InChI Key: BHTAQCNFJDHCGG-UHFFFAOYSA-N
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Description

1-(4-Ethoxy-3-methylphenyl)ethanone, also known as 3-methyl-4-ethoxyacetophenone or 4-ethoxy-3-methylacetophenone, is an organic compound with the molecular formula C11H14O2. It is a derivative of acetophenone, characterized by the presence of an ethoxy group and a methyl group on the aromatic ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(4-Ethoxy-3-methylphenyl)ethanone can be synthesized through the alkylation of 4-hydroxy-3-methylacetophenone with ethyl iodide. The reaction typically involves the use of a base such as potassium carbonate in a suitable solvent like acetone. The reaction proceeds via nucleophilic substitution, where the ethoxy group is introduced to the aromatic ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the concentration of reagents. The product is then purified using techniques such as recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions: 1-(4-Ethoxy-3-methylphenyl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(4-Ethoxy-3-methylphenyl)ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Ethoxy-3-methylphenyl)ethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethoxy and methyl groups on the aromatic ring can influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways involved .

Comparison with Similar Compounds

1-(4-Ethoxy-3-methylphenyl)ethanone can be compared with other acetophenone derivatives:

Properties

IUPAC Name

1-(4-ethoxy-3-methylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-4-13-11-6-5-10(9(3)12)7-8(11)2/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHTAQCNFJDHCGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40514439
Record name 1-(4-Ethoxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105321-57-1
Record name 1-(4-Ethoxy-3-methylphenyl)ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40514439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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